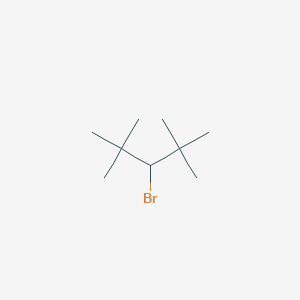

3-Bromo-2,2,4,4-tetramethylpentane

Description

3-Bromo-2,2,4,4-tetramethylpentane is a branched alkyl bromide characterized by a central pentane backbone substituted with four methyl groups (at positions 2, 2, 4, and 4) and a bromine atom at position 3. Its highly branched structure induces significant steric hindrance, influencing its physical properties and reactivity.

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

207.15 g/mol |

IUPAC Name |

3-bromo-2,2,4,4-tetramethylpentane |

InChI |

InChI=1S/C9H19Br/c1-8(2,3)7(10)9(4,5)6/h7H,1-6H3 |

InChI Key |

FNSYWTFUUAXBCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(C)(C)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Parent Hydrocarbon: 2,2,4,4-Tetramethylpentane

The parent hydrocarbon lacks the bromine substituent, enabling a direct comparison of steric and thermodynamic effects.

Key Insight : Bromination increases molecular weight and introduces polarity, altering solubility and reactivity. The parent hydrocarbon’s low strain energy (31 kJ/mol) suggests that steric effects in the brominated derivative may dominate its chemical behavior .

Brominated Analogs: 2-Bromo-2-methylpropane (tert-Butyl Bromide)

This simpler bromoalkane shares steric hindrance but lacks the extensive branching of the target compound.

Key Insight : While both compounds undergo SN1 mechanisms due to carbocation stabilization, the target compound’s additional methyl groups may slow reaction kinetics by hindering solvation or transition-state formation.

Nitro-Substituted Analogs: 2-Halo-2,4,4-trinitropentanes

describes 2-halo-2,4,4-trinitropentanes, where nitro groups enhance halogen reactivity.

Key Insight : Nitro groups increase halogen reactivity by polarizing the C-Br bond, whereas methyl groups in the target compound deactivate the bromine, limiting its utility in substitution reactions.

Ketone Derivatives: 2,2,4,4-Tetramethyl-3-pentanone

references 2,2,4,4-tetramethyl-3-pentanone, a ketone analog.

| Property | This compound | 2,2,4,4-Tetramethyl-3-pentanone |

|---|---|---|

| Functional Group | Bromine | Ketone (C=O) |

| Polarity | Moderate (C-Br) | High (C=O) |

| Typical Reactions | Substitution | Nucleophilic addition |

Key Insight : The ketone’s carbonyl group enables diverse reactivity (e.g., Grignard reactions), whereas the brominated compound’s utility is restricted to substitutions or eliminations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.